molecular formula C28H36 B3285439 C28 Triaromatic sterane CAS No. 80382-33-8

C28 Triaromatic sterane

Cat. No.: B3285439
CAS No.: 80382-33-8
M. Wt: 372.6 g/mol
InChI Key: DOOKGIUHXBYNAK-CJYOKPGZSA-N
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Description

C28 Triaromatic sterane is a polycyclic aromatic hydrocarbon biomarker formed during the diagenesis and catagenesis of sterols derived from eukaryotic organisms, particularly algae and certain bacteria. Its structure consists of three aromatic rings with a methyl group at the C-28 position, making it distinct from monoaromatic and diaromatic steranes. This compound is widely used in organic geochemistry to assess thermal maturity, depositional environments, and oil-source correlations due to its stability under high-temperature conditions and resistance to biodegradation . In petroleum systems, this compound is often detected via gas chromatography-mass spectrometry (GC-MS) using m/z 231 or 245 fragmentograms .

Properties

IUPAC Name

(17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3/t20-,21-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOKGIUHXBYNAK-CJYOKPGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C28 Triaromatic sterane typically involves the aromatization of regular steranes. This process can be achieved through various chemical reactions, including dehydrogenation and cyclization under specific conditions. For instance, the aromatization can be facilitated by using catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: In an industrial setting, the production of this compound is often derived from the processing of crude oil. The compound is extracted and purified through a series of steps, including distillation, chromatography, and mass spectrometry to ensure the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions: C28 Triaromatic sterane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their structural and functional properties .

Scientific Research Applications

Geochemical Analysis

C28 Triaromatic Sterane serves as a crucial biomarker in petroleum geology. Its presence in crude oils and source rocks provides insights into the thermal maturity and geological history of petroleum systems. The compound is derived primarily from the thermal maturation of organic matter, making it valuable for:

  • Assessing Maturity : this compound helps determine the thermal history of source rocks, indicating the extent of maturation.
  • Source Rock Correlation : It aids in correlating oil samples with their respective source rocks, facilitating exploration and extraction efforts.

Data Table: Geochemical Applications of this compound

ApplicationDescription
Maturity AssessmentIndicates thermal maturity level of source rocks and crude oils.
Source Rock CorrelationLinks oil samples to specific geological formations.
Migration StudiesAssists in understanding the migration pathways of hydrocarbons.

Environmental Monitoring

The compound is also employed in environmental studies to monitor pollution and assess the degradation of organic materials. Its stability makes it a reliable marker for:

  • Biodegradation Studies : Research indicates that this compound can interact with microbial communities capable of metabolizing polycyclic aromatic hydrocarbons (PAHs). This interaction influences biodegradation rates and pathways, providing insights into contamination processes.
  • Oil Spill Identification : Diagnostic ratios involving this compound have been developed to identify oil spills based on their molecular signatures, enhancing response strategies.

Case Study: Biodegradation Impact on this compound

A study investigated the effects of biodegradation and photo-oxidation on triaromatic steroid hydrocarbons in oil residues. The research demonstrated that this compound retained its molecular structure better than other steranes during biodegradation, making it a reliable marker for assessing oil spill impacts over time .

Synthesis and Structural Analysis

This compound can be synthesized through various methods, including thermal maturation of organic matter. Understanding its structural properties is essential for its application in research:

  • Structural Comparison : The compound's unique arrangement of three fused aromatic rings distinguishes it from other steranes, such as C27 and C29 steranes, which have fewer or additional rings respectively.

Recent studies have highlighted the significance of this compound in understanding crude oil composition and source rock characteristics. For instance, research conducted on crude oil samples from the Dongying Depression revealed distinct distributions of triaromatic steroids that correlate with specific geological formations . This correlation enhances our understanding of petroleum accumulation processes.

Mechanism of Action

The mechanism of action of C28 Triaromatic sterane involves its role as a biomarker in geochemical studies. The compound’s structure allows it to interact with various molecular targets, providing information on the thermal maturity and depositional environment of source rocks. The pathways involved include the aromatization of regular steranes and the subsequent formation of triaromatic steroids .

Comparison with Similar Compounds

Research Findings and Controversies

  • Abundance Paradox : While C28 regular steranes are often subordinate to C27 and C29 (e.g., 18–22% in Göst Top samples ), this compound frequently dominates in aromatic fractions, highlighting differential preservation and source specificity .
  • Maturity Thresholds : Triaromatic steranes, including C28, remain effective biomarkers in high-maturity systems (Ro >1.3%), unlike regular steranes that degrade or isomerize .
  • Source Ambiguity: C28 sterane in Permian rocks is attributed to green algae, but C29 homologues may originate from cyanobacteria, complicating terrestrial vs. bacterial source interpretations .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying C28 triaromatic sterane in geological samples?

  • Methodology : Use gas chromatography coupled with mass spectrometry (GC-MS) or comprehensive two-dimensional gas chromatography (GC×GC-MS) to resolve complex hydrocarbon mixtures. Deuterated standards (e.g., d2-C28 triaromatic sterane) improve quantification accuracy via isotope dilution . Reference materials like the Aromatic Fraction Peak Height Control Set (C20/C26 triaromatic sterane ratios) ensure chromatographic precision .

Q. How is this compound used as a biomarker for distinguishing depositional environments?

  • Methodology : Compare ratios of C26–C28 triaromatic steranes to monomethyl chrysenes (Refractory Index, RI) to differentiate marine vs. terrigenous organic matter. Elevated this compound concentrations in Llandovery shales, for example, correlate with uranium irradiation and volcanic intrusion events, indicating specific diagenetic conditions .

Q. What statistical approaches are recommended to validate biomarker ratios involving this compound?

  • Methodology : Apply multivariate analysis (e.g., principal component analysis) to assess correlations between sterane distributions and geochemical parameters. Replicate measurements using internal standards (e.g., d3-C28 monoaromatic sterane) to minimize analytical variability .

Advanced Research Questions

Q. How can conflicting interpretations of this compound ratios in thermal maturity assessments be resolved?

  • Methodology : Integrate this compound data with independent maturity proxies (e.g., vitrinite reflectance, tmax). For example, in over-mature samples (>1.5% Ro), C29 sterane demethylation may artificially elevate C27/C29 ratios, complicating C28’s role. Cross-validate with polycyclic aromatic hydrocarbon (PAH) profiles to disentangle thermal vs. source effects .

Q. What experimental designs optimize the separation of this compound from co-eluting compounds in GC-MS analysis?

  • Methodology : Use molecular sieves (e.g., 10X/13X zeolites) to pre-fractionate steranes. Adjust column phase polarity (e.g., 5% phenyl methylpolysiloxane) and optimize temperature ramping to resolve this compound from C27/C29 homologs. Validate with synthetic mixtures (e.g., 1-Methyl Triaromatic Sterane Kit) .

Q. How do volcanic intrusions alter this compound distributions in source rocks?

  • Methodology : Compare sterane profiles in intruded vs. non-intruded shale units. High-precision SIM-GC-MS can detect subtle changes in this compound concentrations linked to localized thermal anomalies. Pair with petrographic data to map maturation gradients .

Q. What are the limitations of using this compound in reconstructing paleoenvironments with mixed organic inputs?

  • Methodology : Conduct pyrolysis experiments on end-member organic matter (e.g., algae, terrestrial plants) to quantify sterane production thresholds. Use hierarchical clustering to identify overlapping C28/C29 ratios in hybrid systems .

Data Interpretation and Validation

Q. How should researchers address discrepancies between this compound ratios and other biomarker-based source parameters?

  • Methodology : Perform sensitivity analysis on ratio thresholds (e.g., C28 TA (20R)/C28 TA (20S)) using bootstrapping. Reconcile outliers by re-examining sample preparation (e.g., solvent extraction efficiency) or diagenetic overprints (e.g., biodegradation) .

Q. What protocols ensure reproducibility in this compound quantification across laboratories?

  • Methodology : Adopt interlaboratory calibration programs using certified reference materials (e.g., This compound 205529-81-3). Document GC-MS parameters (e.g., ionization energy, dwell time) and normalize data to universally accepted sterane indices .

Tables for Key Diagnostic Ratios

Ratio Application Reference
C28 TA (20R)/C28 TA (20S)Thermal maturity assessment in shales
C26–C28 TA / monomethyl chrysenesSource discrimination (marine vs. terrigenous)
C27/C29 regular sterane vs. Ro (%)Calibrating sterane demethylation in high-maturity systems

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C28 Triaromatic sterane
Reactant of Route 2
C28 Triaromatic sterane

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